molecular formula C14H10BrFN4S B5434693 5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE

5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5434693
M. Wt: 365.23 g/mol
InChI Key: YNBOENBEAPBWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that contains a tetrazole ring substituted with a 4-bromophenylmethylsulfanyl group and a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE is unique due to the presence of both the tetrazole ring and the 4-bromophenylmethylsulfanyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4S/c15-11-7-5-10(6-8-11)9-21-14-17-18-19-20(14)13-4-2-1-3-12(13)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBOENBEAPBWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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